4-[(E)-(3-oxo-1-benzofuran-2(3H)-ylidene)methyl]phenyl acetate
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Overview
Description
4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-2-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound featuring a benzofuran moiety linked to a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-2-YLIDENE]METHYL}PHENYL ACETATE typically involves the condensation of a benzofuran derivative with a phenyl acetate derivative under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by esterification.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final esterification. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl acetate derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving benzofuran derivatives.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-2-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the phenyl acetate group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- 4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-2-YLIDENE]METHYL}BENZOATE
- 4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-2-YLIDENE]METHYL}PHENYL PROPIONATE
Uniqueness: The unique combination of the benzofuran and phenyl acetate moieties in 4-{[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-2-YLIDENE]METHYL}PHENYL ACETATE imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its utility in research and industry.
Properties
Molecular Formula |
C17H12O4 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
[4-[(E)-(3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-13-8-6-12(7-9-13)10-16-17(19)14-4-2-3-5-15(14)21-16/h2-10H,1H3/b16-10+ |
InChI Key |
LHBAXNBWECRBJG-MHWRWJLKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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